molecular formula C9H20N2O4S B2631632 Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate CAS No. 2416234-34-7

Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate

Cat. No.: B2631632
CAS No.: 2416234-34-7
M. Wt: 252.33
InChI Key: YZOBTFZBZFVEKQ-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a tert-butyl group, a hydroxyethylsulfonimidoyl group, and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate typically involves the reaction of monoethanolamine with di-tert-butyl dicarbonate in the presence of sodium bicarbonate and dichloromethane . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions. This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(2-hydroxyethyl)carbamate: Similar structure but lacks the sulfonimidoyl group.

    Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: Contains additional ethoxy groups, making it more hydrophilic.

    N-Boc-2-aminoethanol: A simpler compound used as a protecting group for amines.

Uniqueness

Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective modification of functional groups .

Properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O4S/c1-9(2,3)15-8(13)11-4-6-16(10,14)7-5-12/h10,12H,4-7H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOBTFZBZFVEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCS(=N)(=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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